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Compound of Interest

Compound Name:
2-(5-bromo-1H-indol-3-yl)-2-

oxoacetic acid

CAS No.: 156695-44-2

Cat. No.: B134618

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of 5-bromoindole

and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery.

The unique physicochemical properties imparted by the bromine substituent at the 5-position of

the indole ring make it a valuable scaffold for synthesizing potent and selective therapeutic

agents.[1] A thorough understanding of the spectroscopic characteristics of 5-bromoindole

derivatives is paramount for structural elucidation, purity assessment, and quality control in

research and development settings.[2][3]

Core Spectroscopic Data of 5-Bromoindole
The structural characterization of 5-bromoindole is fundamentally supported by data from

multiple spectroscopic techniques.[4] This section summarizes the essential data for the parent

compound, 5-bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the 5-

bromoindole molecule.[4] The electron-withdrawing effect of the bromine atom significantly

influences the chemical shifts of the surrounding carbon and hydrogen atoms.[2]

Table 1: ¹H NMR Spectroscopic Data for 5-Bromoindole Solvent: CDCl₃, Reference: TMS (0

ppm)

Proton Assignment Chemical Shift (δ) ppm Multiplicity

H-1 (N-H) ~8.10 Broad Singlet (br s)

H-4 ~7.76 Doublet (d)

H-7 ~7.27 Doublet (d)

H-6 ~7.21 Doublet of Doublets (dd)

H-2 ~7.19 Triplet (t)

H-3 ~6.47 Triplet (t)

(Data sourced from[2][4])

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoindole Solvent: CDCl₃
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Carbon Assignment Chemical Shift (δ) ppm

C-7a 134.7

C-3a 129.9

C-2 125.3

C-6 124.8

C-4 121.8

C-5 113.0

C-7 112.5

C-3 102.3

(Data sourced from[4])

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural insights through

fragmentation patterns.[4] A key feature for 5-bromoindole is the characteristic isotopic pattern

of the molecular ion peak, where two peaks of nearly equal intensity are separated by two

mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4]

Table 3: Mass Spectrometry Data for 5-Bromoindole

Parameter Value Notes

Molecular Formula C₈H₆BrN

Molecular Weight 196.04 g/mol [5]

m/z Top Peak 195 [6]

m/z 2nd Highest 197 [6]

m/z 3rd Highest 116 [6]

(Data sourced from[5][6])
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[4] The

spectrum of 5-bromoindole will show characteristic absorption bands for N-H, C-H, and C=C

bonds.

Table 4: Key IR Absorption Bands for 5-Bromoindole

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 N-H Stretch Indole N-H

~3100-3000 C-H Stretch Aromatic C-H

~1616, 1577, 1508 C=C Stretch Aromatic Ring

~1456 C-C Stretch In-ring

~829 C-Br Stretch Aryl-Bromide

~731, 744 =C-H Bend Aromatic C-H

(Data sourced from[7][8])

Experimental Protocols
The following sections outline generalized methodologies for acquiring high-quality

spectroscopic data for 5-bromoindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of the 5-bromoindole derivative for ¹H

NMR (20-50 mg for ¹³C NMR).[3][4] Dissolve the sample in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing an internal standard like

tetramethylsilane (TMS).[2] Transfer the solution into a 5 mm NMR tube.[2]

Instrument Setup: A 400 MHz or higher field NMR spectrometer is recommended for optimal

resolution.[2][3]

¹H NMR Data Acquisition:
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Pulse Sequence: Standard single-pulse sequence.[2]

Spectral Width: ~12-16 ppm.[2][3]

Acquisition Time: 2-4 seconds.[2]

Relaxation Delay: 1-5 seconds.[2][3]

Number of Scans: 8-64, depending on concentration.[2][3]

¹³C NMR Data Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence.[2][3]

Spectral Width: ~200-240 ppm.[3]

Relaxation Delay: 2-5 seconds.[3]

Number of Scans: 1024 or more, as ¹³C has low natural abundance.[3]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.[3]

Reference the chemical shifts to the residual solvent peak or internal standard.[3]

Mass Spectrometry (MS)
Sample Preparation: For Electron Ionization (EI) coupled with Gas Chromatography (GC-

MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane) at a

concentration of approximately 1 mg/mL.[4] For direct insertion, a small amount of solid is

placed in a capillary tube.[4]

Instrument Setup: The sample is introduced into the high-vacuum source of the mass

spectrometer.[4]

Data Acquisition (EI): The sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV).[3][4] This causes ionization and fragmentation. The resulting positive

ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z)

ratio.[4]
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Data Processing: The mass spectrum is plotted as relative intensity versus m/z.[4] The

molecular ion peak ([M]⁺) is identified to confirm the molecular weight. The fragmentation

pattern is analyzed to gain further structural information.[3][4]

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

5-bromoindole powder directly onto a clean ATR crystal.[4] Apply firm pressure to ensure

good contact.[4] Alternatively, for the KBr pellet method, grind a small amount of the sample

with dry KBr powder and press it into a thin disk.[3]

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.[3]

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.[3]

Resolution: 4 cm⁻¹.[3]

Number of Scans: 16-32.[3]

Collect a background spectrum of the empty, clean ATR crystal or KBr pellet first.[3][4]

Data Processing: Perform a background subtraction and identify significant absorption

peaks.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol) in a quartz cuvette.[3] The concentration should be adjusted to yield

an absorbance between 0.2 and 0.8 at the λmax.[3]

Instrument Setup: A dual-beam UV-Vis spectrophotometer is typically used.[3]

Data Acquisition:

Spectral Range: Typically 200-400 nm for indole derivatives.[3]
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Blank: Use the pure solvent as a blank to zero the absorbance.[3]

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[3][9]

Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes in chemical synthesis and analysis,

as well as biological signaling pathways targeted by these derivatives.
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Caption: General workflow for synthesis and spectroscopic analysis.
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Applications in Drug Development: Targeting
Signaling Pathways
5-bromoindole derivatives have emerged as a promising class of anticancer agents, with many

acting as inhibitors of key oncogenic targets like the Epidermal Growth Factor Receptor

(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11][12] These

receptors are crucial mediators of signaling pathways that drive tumor growth and proliferation.

[11]
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Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Computational docking studies have quantified the binding affinities of various 5-bromoindole

derivatives to the ATP-binding sites of both EGFR and VEGFR-2, guiding the synthesis of more
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potent inhibitors.[11][13]
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Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.

In conclusion, the comprehensive spectroscopic analysis of 5-bromoindole and its derivatives is

a critical component of modern drug discovery. The detailed characterization using NMR, MS,

IR, and UV-Vis spectroscopy not only confirms the chemical identity and purity of these
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compounds but also provides essential data for understanding their structure-activity

relationships in targeting complex biological pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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